molecular formula C139H209N35O38S B8260250 CID 131636562

CID 131636562

Cat. No.: B8260250
M. Wt: 3010.4 g/mol
InChI Key: YGIQNDBYDZASQG-YQRZJRGOSA-N
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Description

CID 131636562: is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties and applications in various fields of science and industry. The compound’s structure and characteristics make it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 131636562 involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial production methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 131636562 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: CID 131636562 is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new compounds and studying reaction mechanisms.

Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may serve as a probe or inhibitor in experiments to understand the function of specific proteins or enzymes.

Medicine: The compound has potential applications in medicine, particularly in drug development. It may be investigated for its therapeutic effects, pharmacokinetics, and safety profile in preclinical and clinical studies.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and intermediates. Its properties make it suitable for various manufacturing processes and product formulations.

Mechanism of Action

The mechanism of action of CID 131636562 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to physiological effects. The exact mechanism depends on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

    CID 63015: A parent compound with similar structural features.

    CID 63014: A salt mixture with related properties.

    CID 131636563: A closely related compound with slight structural variations.

Uniqueness: CID 131636562 is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behavior, biological activity, and industrial applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, making it valuable for various scientific and industrial purposes.

Properties

InChI

InChI=1S/C139H209N35O38S/c1-16-72(10)112(174-135(208)103(67-176)169-126(199)94(57-79-39-41-82(177)42-40-79)161-132(205)101(63-110(186)187)166-134(207)102(66-175)170-139(212)113(73(11)17-2)172-118(191)84(142)55-77-31-21-19-22-32-77)137(210)152-76(14)117(190)155-91(49-52-213-15)122(195)165-99(61-108(182)183)130(203)156-87(38-28-30-51-141)123(196)173-114(74(12)18-3)138(211)167-97(59-81-65-148-68-150-81)128(201)158-89(44-47-105(144)179)120(193)157-90(45-48-106(145)180)121(194)164-100(62-109(184)185)131(204)162-95(56-78-33-23-20-24-34-78)133(206)171-111(71(8)9)136(209)168-98(60-107(146)181)129(202)163-96(58-80-64-149-85-36-26-25-35-83(80)85)127(200)160-93(54-70(6)7)125(198)159-92(53-69(4)5)124(197)151-75(13)116(189)154-88(43-46-104(143)178)119(192)153-86(115(147)188)37-27-29-50-140/h19-26,31-36,39-42,64-65,68-76,84,86-103,111-114,149,175-177H,16-18,27-30,37-38,43-63,66-67,140-142H2,1-15H3,(H2,143,178)(H2,144,179)(H2,145,180)(H2,146,181)(H2,147,188)(H,148,150)(H,151,197)(H,152,210)(H,153,192)(H,154,189)(H,155,190)(H,156,203)(H,157,193)(H,158,201)(H,159,198)(H,160,200)(H,161,205)(H,162,204)(H,163,202)(H,164,194)(H,165,195)(H,166,207)(H,167,211)(H,168,209)(H,169,199)(H,170,212)(H,171,206)(H,172,191)(H,173,196)(H,174,208)(H,182,183)(H,184,185)(H,186,187)/t72-,73-,74-,75-,76-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-,113-,114-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIQNDBYDZASQG-YQRZJRGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H209N35O38S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3010.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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